Synthesis Yield Advantage: N7- vs. N9-Ethyl Regioisomer Ratio in a Validated Patent Protocol
In a patent-described synthesis starting from 2,6-dichloropurine with ethyl iodide in acetone under reflux, the N7-ethyl isomer (CAS 190654-80-9) was obtained at 87% yield versus 82% for the N9-ethyl isomer (CAS 190655-14-2), representing a 5 percentage-point yield advantage . This protocol, documented in WO2010/59418, demonstrates that under optimized conditions the N7 regioisomer can be the predominant alkylation product, which is notable given that N9-alkylation is generally thermodynamically favored in purine chemistry [1].
| Evidence Dimension | Isolated synthesis yield |
|---|---|
| Target Compound Data | 87% (0.4 g, 1.843 mmol) |
| Comparator Or Baseline | 2,6-dichloro-9-ethyl-9H-purine (CAS 190655-14-2): 82% (1.5 g, 6.91 mmol) |
| Quantified Difference | +5 percentage points (absolute); N7:N9 mass ratio approximately 1:3.75 |
| Conditions | 2,6-dichloropurine (2 g), Na2CO3 in acetone, ethyl iodide, reflux 5 h; gradient elution with EtOAc/hexanes |
Why This Matters
For procurement decisions, the documented synthetic accessibility and favorable yield profile of CAS 190654-80-9 under scalable conditions provide confidence in supply chain reliability and cost-effectiveness for large-scale medicinal chemistry programs.
- [1] Dalby, C.; Bleasdale, C.; Clegg, W.; Elsegood, M.R.J.; Golding, B.T.; Griffin, R.J. Regiospecific Alkylation of 6-Chloropurine and 2,6-Dichloropurine at N7 by Transient Protection of N3/N9 by Methylcobaloxime. Angew. Chem. Int. Ed. Engl. 1993, 32, 1696-1697. View Source
